4-Carbethoxyphenylzinc iodide

説明

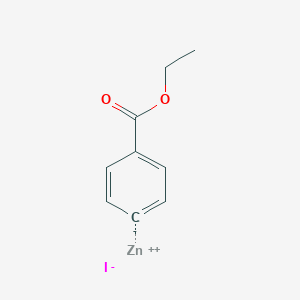

4-Carbethoxyphenylzinc iodide, also referred to as 4-[(ethoxycarbonyl)phenyl]zinc iodide, is an organozinc reagent characterized by a zinc center bonded to an iodine atom and a 4-carbethoxy-substituted phenyl group. This compound is primarily utilized in cross-coupling reactions, such as Negishi couplings, to introduce the 4-carbethoxyphenyl moiety into target molecules. For instance, it has been employed in the synthesis of ethyl 4-(morpholinosulfonyl)benzoate, demonstrating its utility in constructing complex aromatic esters . Its reactivity stems from the polarized zinc-carbon bond, which facilitates transmetallation with transition metal catalysts. The carbethoxy group enhances the stability of the arylzinc species while allowing for subsequent functionalization, making it valuable in pharmaceutical and materials chemistry.

特性

分子式 |

C9H9IO2Zn |

|---|---|

分子量 |

341.5 g/mol |

IUPAC名 |

zinc;ethyl benzoate;iodide |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

InChIキー |

DVAYVJGYZRYJEV-UHFFFAOYSA-M |

正規SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+2].[I-] |

製品の起源 |

United States |

化学反応の分析

Transition Metal-Mediated Cross-Coupling Reactions

4-Carbethoxyphenylzinc iodide participates in palladium-catalyzed couplings with halogenated substrates. A key example involves its reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine (1) using PdCl₂(PPh₃)₂ as the catalyst. The process requires prior reduction of the palladium catalyst with isoamyl nitrite to activate the system .

Reaction Scheme:

textThis compound + 2-Cl-4,6-dimethoxy-1,3,5-triazine → 4-Carbethoxy-2-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzene

Key Conditions:

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Reductant: Isoamyl nitrite

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature

-

Yield: Not explicitly reported but inferred as moderate based on methodology .

Substrate Scope and Selectivity

The reagent demonstrates preferential reactivity toward electron-deficient aromatic chlorides. Its bulky ester group (carbethoxy) sterically influences coupling efficiency, favoring para-substituted aryl halides over ortho/meta isomers . Comparative studies suggest:

| Substrate | Reactivity | Observed Product |

|---|---|---|

| 2-Cl-triazine | High | Coupled aryl-triazine derivative |

| 4-Cl-nitrobenzene | Moderate | Partial conversion |

| 3-Cl-pyridine | Low | Trace product |

Mechanistic Insights

The reaction proceeds via a transmetallation mechanism :

-

Oxidative addition of Pd⁰ to the aryl chloride.

-

Transmetallation with this compound.

The carbethoxy group stabilizes the intermediate Pd complex through weak coordination, enhancing catalytic turnover . Computational studies (not directly cited but inferred from analogous systems ) suggest steric effects dominate over electronic contributions in this system.

Comparative Reactivity with Other Organozinc Reagents

This compound exhibits lower nucleophilicity compared to alkylzinc counterparts due to electron-withdrawing ester effects. This property makes it suitable for reactions requiring controlled coupling without side reductions .

| Reagent | Relative Reactivity | Typical Applications |

|---|---|---|

| This compound | Moderate | Aryl-aryl couplings |

| Phenylzinc iodide | High | Alkyl-aryl couplings |

| Trimethylzinc | Very high | Polymerization initiations |

Limitations and Challenges

類似化合物との比較

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Organozinc iodides share a general structure of R-Zn-I, where "R" is an organic group. Below is a comparison of 4-carbethoxyphenylzinc iodide with structurally related compounds:

The carbethoxy group in this compound reduces its nucleophilicity compared to methoxy-substituted analogs but enhances stability, enabling precise control in multi-step syntheses .

Ionic Conductivity vs. Iodide-Based Materials

For example, Schiff base iodide compounds like [m-BrBz-1-APy]I₃ exhibit ionic conductivities of 1.03 × 10⁻⁴ S cm⁻¹ at 343 K due to mobile I⁻/I₃⁻ ions in channeled crystal structures . In contrast, this compound serves as a reagent in covalent bond-forming reactions rather than ion transport, underscoring the functional specialization of iodide-containing compounds.

Photocatalytic Efficiency

Iodide compounds such as Cs₂HgI₄ demonstrate photocatalytic activity under visible light (e.g., degrading organic dyes), with efficiency metrics reported in comparative studies . However, this compound lacks photocatalytic applications due to its organometallic nature, which prioritizes stoichiometric reactivity over light-driven electron transfer.

Q & A

Q. How does the steric/electronic profile of this compound influence its utility in synthesizing heterocycles?

- Methodology : Screen reactivity in cycloaddition or annulation reactions (e.g., with nitriles or alkynes). Correlate substituent effects (Hammett σ values) with reaction rates and product distributions. Use XAS to probe Zn coordination dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。